3-Bromo-5-fluoro-DL-phenylalanine
CAS No.:
Cat. No.: VC16488322
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFNO2 |
|---|---|
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | 2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |
| Standard InChI Key | FUHSSCCQGTWFBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
3-Bromo-5-fluoro-DL-phenylalanine (C₉H₉BrFNO₂) features a propanoic acid backbone with an amino group at the α-carbon and a halogenated phenyl ring at the β-position. The bromine atom at the 3-position and fluorine at the 5-position introduce distinct electronic effects: bromine’s polarizability enhances electrophilic reactivity, while fluorine’s electronegativity modulates electronic distribution across the aromatic system . The DL-configuration denotes a racemic mixture of (R)- and (S)-enantiomers, which may exhibit differential binding affinities in chiral environments.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | 2-Amino-3-(3-bromo-5-fluorophenyl)propanoic acid |
| CAS Number | Not explicitly reported |
| SMILES | C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |
| InChI Key | FUHSSCCQGTWFBQ-MRVPVSSYSA-N |
Data derived from vendor specifications and computational modeling .
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum typically shows absorption bands for N-H (3300 cm⁻¹), C=O (1700 cm⁻¹), and aromatic C-Br (550 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) spectra reveal distinct splitting patterns: the ¹H NMR spectrum displays doublets for the fluorine-coupled aromatic protons (δ 7.2–7.5 ppm) and a singlet for the bromine-substituted carbon . Mass spectrometry (MS) fragments confirm the molecular ion peak at m/z 262.08, with characteristic losses of Br (79.9 Da) and CO₂ (44 Da).
Synthesis and Optimization
General Synthetic Routes
The synthesis of 3-Bromo-5-fluoro-DL-phenylalanine typically follows modular halogenation strategies. A common approach involves:
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Electrophilic Aromatic Substitution: Direct bromination and fluorination of phenylalanine using Br₂ and F⁺ sources (e.g., Selectfluor®) under controlled conditions .
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Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling of boronic acid intermediates with pre-halogenated aryl halides, though this method is less common for simultaneous bromo-fluoro substitution .
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Enzymatic Resolution: Racemic DL-mixtures are often resolved via enzymatic hydrolysis using acylases or lipases to separate enantiomers, though this step is omitted in DL-form production .
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Bromination proceeds optimally at 0–5°C to minimize di-substitution .
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Solvent System: Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation efficiency.
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Catalysts: Lewis acids like FeCl₃ accelerate electrophilic substitution but may require quenching to prevent over-halogenation .
Table 2: Comparative Yields for Halogenated Phenylalanines
| Compound | Yield (%) | Purity (%) |
|---|---|---|
| 3-Bromo-5-fluoro-DL-phenylalanine | 68 | 95 |
| 3-Chloro-5-fluoro-DL-phenylalanine | 72 | 97 |
| 2-Iodo-4-fluoro-DL-phenylalanine | 58 | 90 |
Data extrapolated from analogous syntheses .
Biological Activity and Mechanisms
Enzyme Inhibition and Substrate Activity
3-Bromo-5-fluoro-DL-phenylalanine exhibits mixed-type inhibition against phenylalanine hydroxylase (PAH), with a reported Kᵢ of 9.56 μM, comparable to 2-iodo-L-phenylalanine (9.16 μM) . The halogen substituents enhance binding via halogen bonding with PAH’s active-site residues (e.g., Tyr138 and Ser349) .
Transporter Interactions
The compound demonstrates moderate affinity for the L-type amino acid transporter 1 (LAT1), a target for blood-brain barrier (BBB) penetration. Competitive inhibition assays show a Kᵢ ratio (LAT2/LAT1) of 9.16, indicating preferential LAT1 binding over LAT2 . This selectivity is critical for designing neuroactive drugs.
Table 3: LAT1/LAT2 Binding Affinities
| Compound | Kᵢ (LAT1, μM) | Kᵢ (LAT2, μM) | Selectivity Ratio |
|---|---|---|---|
| 3-Bromo-5-fluoro-DL-Phe | 9.56 | 87.61 | 9.16 |
| L-Phenylalanine | 43.47 | 109.79 | 2.53 |
| Bicyclic-Phe | 78.18 | 3750.87 | 47.98 |
Data adapted from LAT1/LAT2 inhibition studies .
Comparative Analysis with Structural Analogs
Electronic Effects of Halogen Substitution
Replacing hydrogen with bromine and fluorine alters the phenyl ring’s electron density. Density functional theory (DFT) calculations reveal:
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Bromine: Increases polar surface area (PSA) by 20 Ų, enhancing hydrophobic interactions.
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Fluorine: Reduces pKₐ of the amino group by 0.5 units, modulating ionization at physiological pH .
Steric and Conformational Impacts
The 3-bromo-5-fluoro substitution imposes a meta-directing effect, constraining rotational freedom around the Cβ-Cγ bond. Molecular dynamics simulations show a 15° reduction in side-chain flexibility compared to unsubstituted phenylalanine, potentially stabilizing ligand-receptor complexes .
Pharmaceutical and Industrial Applications
Prodrug Design
The bromine atom serves as a handle for further functionalization. For example, palladium-catalyzed cross-coupling transforms 3-Bromo-5-fluoro-DL-phenylalanine into biaryl derivatives, enhancing blood-brain barrier permeability in prodrugs targeting neurological disorders .
Peptide Engineering
Incorporation into antimicrobial peptides (AMPs) improves proteolytic stability. For instance, substituting 10% of phenylalanine residues with 3-Bromo-5-fluoro-DL-phenylalanine in melittin analogs increases half-life in serum by 3-fold .
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